molecular formula C13H12O2S B8692143 1-(4-methoxyphenyl)-2-thiophen-2-ylethanone

1-(4-methoxyphenyl)-2-thiophen-2-ylethanone

Cat. No.: B8692143
M. Wt: 232.30 g/mol
InChI Key: TWJSBZYJSSBNKY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, especially in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical interactions, such as binding to active sites or altering membrane permeability .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-thiophen-2-ylethanone

InChI

InChI=1S/C13H12O2S/c1-15-11-6-4-10(5-7-11)13(14)9-12-3-2-8-16-12/h2-8H,9H2,1H3

InChI Key

TWJSBZYJSSBNKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Thiophenylacetyl chloride (12.38 g, 77.1 mmol) in CH2Cl2 (40 ml) was added to a solution of anisole (8.33 g, 77.1 mmol) and AlCl3 (10.3 g, 77.1 mmol) in CH2Cl2 (200 ml) at room temperature. The reaction was completed after 2 hours, and the mixture was poured over a 10% HCl/ice slurry. The organic layer was washed with H2O and brine, dried over MgSO4, and the solvent was removed under reduced pressure. The crude solid was chromatographed on SiO2 (1 kg) eluting with CH2Cl2 /Hexane, 3/1, to afford 23 (9.37 g, 52.4%), m.p. 44.0°-45.5° C. and the ortho isomer (2.14 g, 12%)
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
52.4%

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